molecular formula C18H30N4O4 B609950 PF-05020182 CAS No. 1354712-92-7

PF-05020182

Cat. No.: B609950
CAS No.: 1354712-92-7
M. Wt: 366.46
InChI Key: XHJMCIALHJMEBB-UHFFFAOYSA-N
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Description

PF-05020182 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy groups and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-05020182 typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.

    Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Final Amidation: The butanamide group is attached through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

PF-05020182 can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

PF-05020182 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PF-05020182 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide
  • PF-05020182

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and piperidine substitutions make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJMCIALHJMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine (36.97 g, 137.8 mmol), triethylamine (15.25 g, 21.0 mL, 150.7 mmol) in ethyl acetate (370 mL) was added tert-butylacetyl chloride (20.26 g, 21.0 mL, 150.5 mmol, 1.1 equiv) dropwise over 15 min. The resulting suspension was stirred overnight at RT, then poured into water, stirred 30 min, and subsequently transferred to a separatory funnel rinsing with ethyl acetate (100 mL). The organic extract was separated and washed with brine (100 mL), dried over magnesium sulfate, filtered, and concentrated to provide yellow-orange solids, which were taken up in 1:1 heptane: methyl tert-butylether (500 mL) and stirred at RT. The resulting suspension was filtered, and the solids were washed with 1:1 heptane: methyl tert-butylether (100 mL) and dried to afford 39.76 g of N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide, Example 1, as a white solid. 1H NMR (CDCl3) δ 6.14 (br. s., 1H) 4.23 (ddd, J=14.2, 5.7, 4.5 Hz, 2H) 3.87 (s, 6H) 3.40-3.48 (m, 1H) 3.39 (s, 3H) 3.37 (assumed ddd, J=13.5, 9.2, 3.3 Hz, 2H partially obscured by singlet) 2.20 (s, 2H) 1.83-1.99 (m, 2H) 1.47-1.61 (m, 2H) 1.10 (s, 9H). MS: (ESI) m/z=367.2 (M+1).
Name
4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine
Quantity
36.97 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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